Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
CAS No.:
Cat. No.: VC10050652
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate -](/images/structure/VC10050652.png)
Specification
Molecular Formula | C19H20N4O3S2 |
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Molecular Weight | 416.5 g/mol |
IUPAC Name | ethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Standard InChI | InChI=1S/C19H20N4O3S2/c1-4-26-18(25)12-5-7-13(8-6-12)21-14(24)9-27-19-22-16(20)15-10(2)11(3)28-17(15)23-19/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,22,23) |
Standard InChI Key | DWBJVXXIZPGRMZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system fused from thiophene and pyrimidine rings. At the 2-position of this core, a sulfanylacetyl group () is attached, which is further linked to an ethyl 4-aminobenzoate moiety via an amide bond. The 4-amino group on the pyrimidine ring and the 5,6-dimethyl substituents on the thiophene ring contribute to its electronic and steric properties.
Spectroscopic and Computational Data
The Standard InChI key (DWBJVXXIZPGRMZ-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N) provide precise representations of its connectivity. Computational analyses predict moderate hydrophobicity due to the ethyl benzoate group, suggesting potential membrane permeability. The compound’s crystalline structure, inferred from analogs like 8c in related studies, likely features hydrogen bonding between the amino group and carbonyl oxygen, stabilizing the lattice .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves multi-step reactions, as outlined for analogous thienopyrimidines :
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Core Formation: The thieno[2,3-d]pyrimidine core is synthesized via cyclization of 5,6-dimethylthiophene-2-carboxamide derivatives. Aza-Wittig reactions using iminophosphoranes and isocyanates have been employed to generate intermediates like carbodiimides, which subsequently react with amines .
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Functionalization: The sulfanylacetyl group is introduced through nucleophilic substitution at the 2-position of the pyrimidine ring, followed by coupling with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation.
Biological Activity and Mechanistic Insights
Antifungal Properties
Analogous 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones demonstrate potent fungicidal activity. For example, compound 8d exhibited 93% inhibition against Rhizoctonia solani, while 8e showed 74% efficacy against Fusarium oxysporum . These effects are attributed to the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Research Findings and Comparative Analysis
Table 1: Physicochemical Properties of Ethyl 4-({[...]benzoate
Property | Value |
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Molecular Formula | |
Molecular Weight | 416.5 g/mol |
IUPAC Name | ethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
PubChem CID | 1834157 |
Table 2: Fungicidal Activity of Thienopyrimidine Analogs
Compound | Rhizoctonia solani (%) | Fusarium oxysporum (%) |
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8d | 93 | 74 |
8e | 81 | 67 |
Structure-Activity Relationships
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Amino Group: Essential for hydrogen bonding with biological targets; removal reduces activity .
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5,6-Dimethyl Substitution: Enhances lipophilicity, improving membrane penetration.
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Benzoate Moiety: Modulates solubility and pharmacokinetics; ethyl esterification prolongs half-life.
Future Directions and Challenges
Pharmacological Profiling
In vitro assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, LOX) are needed to validate hypothesized activities. Toxicity studies in mammalian cell lines will establish safety profiles.
Synthetic Optimization
Exploring microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields. Functionalization at the 4-amino group with acyl or sulfonyl groups may enhance target selectivity.
Clinical Translation
Formulation studies addressing bioavailability challenges, such as nanoencapsulation or prodrug design, are critical for therapeutic application. Collaborative efforts with computational chemists could expedite lead optimization via molecular docking simulations.
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